molecular formula C7H7FN2 B014776 4-Fluorobenzamidine CAS No. 2339-59-5

4-Fluorobenzamidine

Cat. No. B014776
CAS RN: 2339-59-5
M. Wt: 138.14 g/mol
InChI Key: OSTGTIZRQZOYAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluorobenzamidine and related compounds often involves nucleophilic ring-opening reactions of epoxypiperidines with a series of amines, leading to products like 4-fluorobenzyltrozamicol through efficient one-step processes without the need for chromatographic separation (Scheunemann et al., 2011). Another approach includes the automated synthesis of related compounds, demonstrating the feasibility of rapid, high-yield production methods (Hayashi et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-Fluorobenzamidine derivatives has been explored through various techniques, including crystal X-ray diffraction. One such study presented the synthesis, crystal structure, vibrational properties, and quantum chemical calculations of a compound with a benzamide moiety attached to a thiourea nucleus, providing insights into its planarity and conformational space (Saeed et al., 2010).

Chemical Reactions and Properties

Investigations into the chemical reactions of 4-Fluorobenzamidine include the study of C−H···F interactions in crystalline structures, revealing the weak acceptor capabilities of the C−F group and its implications for intermolecular interactions (Thalladi et al., 1998). Another example is the formal [4+2] cycloaddition reaction with maleic anhydride, leading to fluorescent 1-amino-2,3-naphthalic anhydrides, demonstrating the compound's versatility in synthesizing fluorescent materials (Lu et al., 2022).

Physical Properties Analysis

The physical properties of 4-Fluorobenzamidine derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various domains. These properties are often determined through the synthesis and characterization processes, where the influence of different substituents on these physical parameters is assessed.

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents, stability under different conditions, and the potential for further functionalization, are essential for understanding the versatility and applicability of 4-Fluorobenzamidine. Studies on derivatives like ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate offer insights into the antimicrobial activities and potential pharmaceutical applications of these compounds (Kumar et al., 2016).

Scientific Research Applications

  • DNA Research : It is used for dsDNA-triggered energy transfer processes and luminescent probing of specific A/T sequences in DNA (Vázquez, Sánchez, Mascareñas, & Vázquez, 2010).

  • Medical Imaging : 4-Fluorobenzamidine is a potential candidate for use in PET (Positron Emission Tomography) imaging of tissues containing sigma receptors, such as lungs, kidneys, heart, brain, and spleen (Dence, John, Bowen, & Welch, 1997). Additionally, it shows high affinity for serotonin-5HT2-receptors and marked selectivity for these receptors in brain tissue, making it a promising tracer for PET (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

  • Anticancer Research : Its potential antimutagenic properties and high antioxidant activity make it useful in anticancer studies (Hussin, Ismail, Alzahrani, & El-Sayed, 2014).

  • Analytical Chemistry : As a fluorogenic reagent, 4-Fluorobenzamidine is favorable for the rapid and simple fluorometric determination of reducing carbohydrates at low concentrations (Kai, Tamura, Yamaguchi, & Ohkura, 1985).

  • Leukemia Treatment : A derivative, Bithienyl Fluorobenzamidine (BFB), shows potential as a therapeutic candidate against acute myeloid leukemia through cell cycle arrest, apoptosis induction, and Akt pathway modulation (Algharib, Shanab, Abdel-Ghaffar, Ismail, & Mohamed, 2022).

  • Corrosion Inhibition and Biocide : It acts as an eco-friendly corrosion inhibitor and biocide agent, offering significant protection against corrosion of carbon steel and microbial influenced corrosion (Abousalem, Ismail, & Fouda, 2019).

  • Colorectal Cancer Research : BFB also shows antitumor activity against colorectal cancer induced in rats, without causing hepato- or nephro-toxicity (Abdel-Rasol, El-beih, Yahya, Ismail, & El-Sayed, 2019).

Safety And Hazards

4-Fluorobenzamidine Hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Recent research has shown that 4-Fluorobenzamidine could be used in the development of 2D/3D mixed perovskite solar cells . This suggests potential future applications in the field of renewable energy.

properties

IUPAC Name

4-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTGTIZRQZOYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401657
Record name 4-Fluorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzamidine

CAS RN

2339-59-5
Record name 4-Fluorobenzamidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzamidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzamidine hydrochloride
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Synthesis routes and methods I

Procedure details

380 mL 1N LiHMDS-solution in n-hexane was added to 20 g 4-fluoro-benzonitrile in 1 L diethylether. The reaction was stirred for 2 h at RT and decomposed with 1 L 4 NHCL-solution at 0° C. 4 N sodium hydroxide was added until pH 12 was reached and the water layer was extracted with chloroform. The organic layer was dried and evaporated to give 6.6 g of the desired product. Rt: 0.30 min (method B), (M+H)+: 139
Quantity
380 mL
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20 g
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0 (± 1) mol
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1 L
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4
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Synthesis routes and methods II

Procedure details

380 mL 1N LiHMDS-solution in n-hexane was added to 20 g 4-fluoro-benzonitrile in 1 L diethylether. The reaction was stirred 2 h at RT and 4N HCL solution was added at 0° C. until pH=12. The water layer was extracted with chloroform. The organic layer was dried and evaporated to give 6.64 g of the desired product. Rt: 2.28 min (method K), (M+H)+: 139
Quantity
380 mL
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reactant
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20 g
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0 (± 1) mol
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solvent
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1 L
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Synthesis routes and methods III

Procedure details

To an ice-cold solution of hexamethyldisilazane (7 ml) in Et2O (40 ml) was added n-BuLi (1.6M in hexanes, 20.6 ml), followed by a solution of 4-fluorobenzonitrile (2 g) in Et2O (10 ml). After stirring at 0° C. for 10 min, the mixture was allowed to warm to RT and was stirred at RT for 20 h. The mixture was acidified to pH 1 by adding a 1M HCl solution and was washed with CHCl3. The aqueous layer was then basified to pH 14 by adding Na2CO3 and NaOH and was extracted twice with CHCl3. The org. layers were dried (Na2SO4) and evaporated off to afford the desired compound (1.59 g).
[Compound]
Name
ice
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7 mL
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20.6 mL
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reactant
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40 mL
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2 g
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10 mL
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Synthesis routes and methods IV

Procedure details

4.12 mL (8.24 mmol) of trimethyl aluminum (2.0 M toluene solution) was dropwise added to a 10 mL of toluene containing 441 mg (8.24 mmol) of ammonium chloride at room temperature. After stirring for 1.5 hours, 1 g (8.25 mmol) of 4-fluorobenzonitrile was added thereto and the resulting mixture was heated to 85° C. for 9 hours. After completion of a reaction, the reaction solution was cooled, then poured into 100 mL of chloroform containing 500 g of silica gel and filtered off. The residue was washed with 100 mL of methanol and distillation was conducted to give 821 mg (5.9 mmol) of the title compound in a yield of 71%.
Quantity
4.12 mL
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reactant
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10 mL
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0 (± 1) mol
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1 g
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100 mL
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Yield
71%

Synthesis routes and methods V

Procedure details

To a solution of hexamethyldisilazane (19.4 g, 120 mmol) in diethyl ether (200 ml) was added dropwise a 1.6 N solution (75.0 ml, 120 mmol) of n-butyllithium in hexane under ice-cooling. Thereto 4-fluorobenzonitrile (7.01 g, 57.9 mmol) was added, followed by stirring at room temperature for 2 hours. Thereto 3 N hydrochloric acid (80 ml) was added dropwise under ice-cooling, and the reaction mixture was stirred under ice-cooling for 0.5 hour. Water (200 ml) was added thereto, and the diethyl ether layer was removed. The aqueous layer was basified with an aqueous 3 N sodium hydroxide solution, and then extracted with chloroform. The extracts were dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to give 4.90 g (61.3%) of the desired product as a solid.
Quantity
19.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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75 mL
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reactant
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200 mL
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7.01 g
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80 mL
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200 mL
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Yield
61.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzamidine
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Reactant of Route 6
Reactant of Route 6
4-Fluorobenzamidine

Citations

For This Compound
28
Citations
LM Yagupolskii, II Maletina, LV Sokolenko… - Journal of Fluorine …, 2008 - Elsevier
… The sodium or silver salts of N-trifluoromethylsulfonyl-4-fluorobenzamidine 2c in acetonitrile … -N′–trifluoromethylsulfonyl-4-fluorobenzamidine predominates. Treatment of the amidine …
R Fink, C Frenz, M Thelakkat, HW Schmidt - Macromolecules, 1997 - ACS Publications
… A 50 mmol sample of 4-fluorobenzamidine and 23 mmol of the corresponding anilidene were dissolved in 40 mL of DMF and heated for 24 h at 80 C. After the reaction mixture was …
Number of citations: 142 0-pubs-acs-org.brum.beds.ac.uk
K Zhang, K Yang, S Ai, J Xu - Designed Monomers and Polymers, 2017 - Taylor & Francis
… ,3,5-triazine (TFPT) was synthesized using 4-fluorobenzamidine-hydrochloride and 4,6-bis(4… the reaction of heterocycle I with the 4-fluorobenzamidine-hydrochloride. In contrast, N, N-…
X Yu, Y Zhou, X Ma, Q Song - Chemical Communications, 2019 - pubs.rsc.org
… To our surprise and delight, the reaction of 1a with 4-fluorobenzamidine 1d afforded an unsymmetric product 3ad with a high yield of 79%, with relatively low yield (10%) of symmetrical …
Number of citations: 29 0-pubs-rsc-org.brum.beds.ac.uk
A Magalhàes, MR Monteiro, HPB Magalhàes… - Toxicon, 1997 - Elsevier
A serine protease enzyme was purified from Lachesis muta muta venom, with 40% yield, by gel filtration on Sephadex G-100 and affinity chromatography on Sepharose-agmatin. …
Z Zhong, M Liang, Z Zhang, H Cui, N Wang, S Mai… - Organic …, 2022 - ACS Publications
… First, the synthesis commenced with the condensation of commercially available 4-fluorobenzamidine hydrochloride 9 and 1-bromopinacolone 10, and 2-arylimidazole 11 was easily …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
C Lamberth - Bioactive Heterocyclic Compound Classes …, 2012 - Wiley Online Library
… Its synthesis starts with the condensation of 2-methoxymethylene cyclohexanone (42) with 4-fluorobenzamidine hydrochloride to deliver the 2-substituted 5, 6, 7, 8-…
AG Avent, SA Benyunes, PA Chaloner… - Journal of the …, 1991 - pubs.rsc.org
… The combined organic extract was dried and the solvent removed under reduced pressure to give crude 4-fluorobenzamidine (17.0 g, 15%) as an off-white solid, which was used …
Number of citations: 3 0-pubs-rsc-org.brum.beds.ac.uk
MR Iyer, R Cinar, CM Wood, CN Zawatsky… - Journal of Medicinal …, 2022 - ACS Publications
… Using General Procedure C, 4a (250 mg, 0.56 mmol) and 4-fluorobenzamidine hydrochloride (2 equiv) gave 9a as a white solid (38 mg, 12%). Mp 148–150 C; 1 H NMR (500 MHz; …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
LL Falher, O Ben Ayad, O Ziyaret… - The Journal of …, 2014 - ACS Publications
… In a 10–20 mL microwave vial, to a solution of commercial 4-fluorobenzamidine hydrochloride (4b) (82 mg, 0.47 mmol) and potassium carbonate (65 mg, 0.47 mmol) in ethanol (10 mL) …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk

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